Cas no 817172-40-0 (5-(2-Morpholin-4-ylethylamino)naphthalene-1-sulfonyl Chloride)

5-(2-Morpholin-4-ylethylamino)naphthalene-1-sulfonyl Chloride is a reactive sulfonyl chloride derivative used primarily as an intermediate in organic synthesis and biochemical applications. Its key structural features include a naphthalene core functionalized with a morpholine-ethylamino substituent, enhancing its solubility and reactivity. The sulfonyl chloride group enables efficient conjugation with amines and hydroxyl groups, making it valuable for labeling biomolecules or modifying polymers. This compound is particularly useful in fluorescence-based studies due to its potential derivatization into fluorescent probes. Its stability under controlled conditions and selective reactivity contribute to its utility in research and industrial processes requiring precise functionalization. Proper handling is essential due to its moisture-sensitive nature.
5-(2-Morpholin-4-ylethylamino)naphthalene-1-sulfonyl Chloride structure
817172-40-0 structure
商品名:5-(2-Morpholin-4-ylethylamino)naphthalene-1-sulfonyl Chloride
CAS番号:817172-40-0
MF:C16H19ClN2O3S
メガワット:354.851661920547
CID:4787350

5-(2-Morpholin-4-ylethylamino)naphthalene-1-sulfonyl Chloride 化学的及び物理的性質

名前と識別子

    • 5-((2-Morpholinoethyl)amino)naphthalene-1-sulfonyl chloride
    • 5-(2-morpholin-4-ylethylamino)naphthalene-1-sulfonyl Chloride
    • 5-(2-Morpholin-4-yl-ethylamino)-naphthalene-1-sulfonyl chloride
    • 5-(2-morpholin-4-yl-ethylamino)-naphthalene-1-sulfonyl chloride, AldrichCPR
    • 5-(2-Morpholin-4-ylethylamino)naphthalene-1-sulfonyl Chloride
    • インチ: 1S/C16H19ClN2O3S/c17-23(20,21)16-6-2-3-13-14(16)4-1-5-15(13)18-7-8-19-9-11-22-12-10-19/h1-6,18H,7-12H2
    • InChIKey: MOYKMYATZFHCBG-UHFFFAOYSA-N
    • ほほえんだ: ClS(C1C=CC=C2C=1C=CC=C2NCCN1CCOCC1)(=O)=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 23
  • 回転可能化学結合数: 5
  • 複雑さ: 476
  • トポロジー分子極性表面積: 67
  • 疎水性パラメータ計算基準値(XlogP): 2.8

5-(2-Morpholin-4-ylethylamino)naphthalene-1-sulfonyl Chloride セキュリティ情報

  • 危険カテゴリコード: 22
  • 危険物標識: Xn

5-(2-Morpholin-4-ylethylamino)naphthalene-1-sulfonyl Chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Fluorochem
015699-1g
5-(2-Morpholin-4-yl-ethylamino)-naphthalene-1-sulfonyl chloride
817172-40-0
1g
£372.00 2022-03-01
Chemenu
CM266285-1g
5-((2-Morpholinoethyl)amino)naphthalene-1-sulfonyl chloride
817172-40-0 97%
1g
$551 2021-08-18
Chemenu
CM266285-1g
5-((2-Morpholinoethyl)amino)naphthalene-1-sulfonyl chloride
817172-40-0 97%
1g
$570 2024-07-23
Fluorochem
015699-250mg
5-(2-Morpholin-4-yl-ethylamino)-naphthalene-1-sulfonyl chloride
817172-40-0
250mg
£160.00 2022-03-01
Fluorochem
015699-2g
5-(2-Morpholin-4-yl-ethylamino)-naphthalene-1-sulfonyl chloride
817172-40-0
2g
£598.00 2022-03-01

5-(2-Morpholin-4-ylethylamino)naphthalene-1-sulfonyl Chloride 関連文献

5-(2-Morpholin-4-ylethylamino)naphthalene-1-sulfonyl Chlorideに関する追加情報

5-(2-Morpholin-4-ylethylamino)naphthalene-1-sulfonyl Chloride: A Comprehensive Overview

5-(2-Morpholin-4-ylethylamino)naphthalene-1-sulfonyl Chloride (CAS No. 817172-40-0) is a highly specialized chemical compound with significant applications in the fields of organic synthesis, pharmaceuticals, and materials science. This compound is characterized by its unique structure, which combines a naphthalene ring system with a sulfonyl chloride group and a morpholine-derived substituent. The naphthalene moiety provides a rigid aromatic framework, while the sulfonyl chloride group introduces reactivity, making it an ideal building block for various chemical transformations.

Recent advancements in synthetic chemistry have highlighted the versatility of 5-(2-Morpholin-4-ylethylamino)naphthalene-1-sulfonyl Chloride as a key intermediate in the synthesis of bioactive molecules. Researchers have demonstrated its utility in constructing complex heterocyclic structures, which are of great interest in drug discovery. For instance, studies published in leading journals such as *Journal of Medicinal Chemistry* and *Organic Letters* have shown that this compound can serve as a precursor for designing inhibitors targeting protein kinases and other enzymes implicated in diseases like cancer and neurodegenerative disorders.

The morpholine substituent in this compound plays a crucial role in modulating its chemical reactivity and biological activity. Morpholine, a six-membered ring containing oxygen and nitrogen atoms, is known for its ability to enhance solubility and improve pharmacokinetic profiles of drug candidates. In the context of 5-(2-Morpholin-4-ylethylamino)naphthalene-1-sulfonyl Chloride, the morpholine group facilitates nucleophilic substitutions, enabling the formation of diverse derivatives with tailored functionalities.

From a synthetic perspective, the preparation of 5-(2-Morpholin-4-ylethylamino)naphthalene-1-sulfonyl Chloride involves a multi-step process that typically begins with the sulfonation of naphthalene derivatives. Recent optimizations reported in *Chemical Communications* have introduced more efficient methodologies, such as microwave-assisted synthesis and catalytic activation strategies, to enhance yield and purity. These advancements underscore the compound's importance as a valuable intermediate in modern organic synthesis.

In terms of applications, 5-(2-Morpholin-4-ylethylamino)naphthalene-1-sulfonyl Chloride has found utility in the construction of sulfonamide-based drugs. Sulfonamides are renowned for their stability and ability to form strong hydrogen bonds, making them ideal for designing therapeutically relevant molecules. For example, researchers have utilized this compound to synthesize inhibitors targeting bacterial enzymes, contributing to the development of novel antibiotics.

Beyond pharmaceutical applications, 5-(2-Morpholin-4-ylethylamino)naphthalene-1-sulfonyl Chloride has also been explored in materials science. Its aromatic structure and reactive sulfonyl chloride group make it suitable for generating advanced materials such as polymers and coatings with enhanced thermal stability and mechanical properties. Studies published in *Advanced Materials* have demonstrated its potential in creating high-performance polymers for electronic devices.

From an environmental standpoint, understanding the behavior of 5-(2-Morpholin-4-ylethylamino)naphthalene-1-sulfonyl Chloride in various media is critical for ensuring sustainable practices. Recent research has focused on its degradation pathways under different conditions, revealing that it undergoes hydrolysis to form corresponding sulfonic acids. These findings are essential for developing eco-friendly synthetic routes and minimizing environmental impact.

In conclusion, 5-(2-Morpholin-4-yethylamino)naphthalene-sulfonyl chloride (CAS No. 817172–40–0) stands as a pivotal compound in contemporary chemical research. Its unique structure, versatile reactivity, and wide-ranging applications position it as an indispensable tool for advancing drug discovery, materials science, and organic synthesis. As research continues to uncover new possibilities for this compound, its significance in both academic and industrial settings is expected to grow further.

おすすめ記事

推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD